molecular formula C9H11NO2 B554870 2-(Methylamino)-2-phenylacetic acid CAS No. 74641-60-4

2-(Methylamino)-2-phenylacetic acid

Cat. No. B554870
CAS RN: 74641-60-4
M. Wt: 165.19 g/mol
InChI Key: HGIPIEYZJPULIQ-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-phenylacetic acid (MAPA) is an organic compound with a wide range of applications in chemistry, biochemistry, and pharmacology. It is a versatile compound that can be used as a starting material for the synthesis of various compounds, including pharmaceuticals and other compounds of interest to the scientific community. MAPA is also useful in biochemical and physiological studies, as it can be used as a substrate or inhibitor of enzymes, or as a probe to study the structure and function of proteins and other macromolecules.

Scientific Research Applications

  • Pharmacotherapy for PKU : Vogel et al. (2013) explored non-physiological amino acids (NPAAs) to block brain accumulation of phenylalanine in PKU, indicating that 2-(methylamino)alkanoic acid analogs might inhibit phenylalanine accretion into the brain (Vogel et al., 2013).

  • Antitumor Activity : A study by Shkodinskaia et al. (1987) synthesized derivatives of 2-amino-2-deoxysaccharides and 1-methylamino-1-deoxypolyols acylated by phenylalkanic and amino acids, some showing high antitumor activity (Shkodinskaia et al., 1987).

  • Conformation Analysis in Model Peptides : Walther (1987) computed stable conformations of formamide and its methyl derivatives, including N-methyl-N-acetyl-aminoacidamides of phenylalanine, using the EPEN/2-model for peptide investigation (Walther, 1987).

  • Production in Curvularia lunata Culture : A study by Varma et al. (2006) isolated phenylacetic acid derivatives from Curvularia lunata culture, noting the antimicrobial activity of 4-epiradicinol against various bacteria (Varma et al., 2006).

  • Synthesis of Thiazolecarboxylic Acid Derivatives : Research by Dovlatyan et al. (2004) involved creating 2-methylamino-4-methylthiazole-5-carboxylic acid and its esters, indicating potential applications in medicinal chemistry (Dovlatyan et al., 2004).

  • Extraction and Spectroscopic Study : Wasewar et al. (2015) examined the reactive extraction of phenylacetic acid with tri-n-butyl phosphate, relevant in pharmaceutical production processes (Wasewar et al., 2015).

properties

IUPAC Name

2-(methylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIPIEYZJPULIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281232
Record name 2-(methylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-2-phenylacetic acid

CAS RN

74641-60-4
Record name 74641-60-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 74641-60-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Shiraiwa, A Ohta, H Miyazaki, Y Gogun… - Chirality, 1997 - Wiley Online Library
… For example, (S)2-methylamino-3-phenylpropanoic acid [(S)-MPP] has been isolated from factor S of staphylomycin1 and (S)-2methylamino-2-phenylacetic acid [(S)-MPA; L-α…
Number of citations: 2 onlinelibrary.wiley.com
CJ Chang, JM Fang, GH Lee, Y Wang - Journal of the Chemical …, 1994 - pubs.rsc.org
… Since the oxazinone 4 has been saponified and treated with Pb(OAc), to give optically pure 2-methylamino-2-phenylacetic acid (a-phenylsarco~ine),~ similar treatment of oxazinones 5 …
Number of citations: 6 pubs.rsc.org
F Nique, S Hebbe, N Triballeau, C Peixoto… - Journal of medicinal …, 2012 - ACS Publications
Structural modification performed on a 4-methyl-4-(4-hydroxyphenyl)hydantoin series is described which resulted in the development of a new series of 4-(hydroxymethyl)…
Number of citations: 58 pubs.acs.org
F Martel, L Berlinguet - Canadian Journal of Biochemistry and …, 1959 - cdnsciencepub.com
Fourteen unnatural amino acids were assayed for their action on the development of a transplantable Novikoff hepatoma tumor, and 10 of them were found to exert some inhibitory …
Number of citations: 39 cdnsciencepub.com

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